1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine
Description
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is a bicyclic-piperidine hybrid compound featuring a norbornene (bicyclo[2.2.1]hept-5-ene) core linked via a methyl group to the nitrogen of a piperidine ring, which is further substituted at the 4-position with a pyrrolidine moiety. This structure combines the rigidity of the bicyclic system with the conformational flexibility of the piperidine-pyrrolidine framework, making it a candidate for studying stereoelectronic effects in medicinal chemistry or catalysis. The compound’s physicochemical properties, such as lipophilicity (logP) and hydrogen-bonding capacity, are likely influenced by the norbornene’s hydrophobicity and the basic pyrrolidine nitrogen .
Properties
Molecular Formula |
C17H28N2 |
|---|---|
Molecular Weight |
260.4 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-pyrrolidin-1-ylpiperidine |
InChI |
InChI=1S/C17H28N2/c1-2-8-19(7-1)17-5-9-18(10-6-17)13-16-12-14-3-4-15(16)11-14/h3-4,14-17H,1-2,5-13H2 |
InChI Key |
SISFUPYKHBPBII-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(C1)C2CCN(CC2)CC3CC4CC3C=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the bicyclic core: This can be achieved through Diels-Alder reactions involving cyclopentadiene and suitable dienophiles.
Functionalization of the bicyclic core: Introduction of the piperidine and pyrrolidine moieties through nucleophilic substitution reactions.
Final assembly: Coupling of the functionalized bicyclic core with the piperidine and pyrrolidine units under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine can undergo various chemical reactions, including:
Oxidation: Conversion of the bicyclic core to more oxidized forms using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction of functional groups using hydrogenation or metal hydrides.
Substitution: Nucleophilic or electrophilic substitution reactions to introduce or modify functional groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other strong oxidizing agents.
Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride, or sodium borohydride.
Substitution: Halogenating agents, nucleophiles like amines or alcohols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes.
Scientific Research Applications
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine typically involves multi-step synthetic routes that allow for precise control over stereochemistry and functionalization.
Synthetic Routes
- Starting Materials : Bicyclo[2.2.1]heptene derivatives and pyrrolidine.
- Reagents : Common reagents include bases like sodium hydride or potassium carbonate, solvents such as dichloromethane or ethanol, and coupling agents.
- Key Reactions :
- Alkylation : The bicyclic structure is alkylated with pyrrolidine under basic conditions to form the desired compound.
- Cyclization : Further cyclization reactions may be employed to stabilize the structure.
Table 2: Synthetic Routes Overview
| Step | Reaction Type | Key Reagents |
|---|---|---|
| Step 1 | Alkylation | Sodium hydride, Pyrrolidine |
| Step 2 | Cyclization | Dichloromethane, Base |
Neuropharmacology
Research indicates that 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine may interact with neurotransmitter systems, suggesting potential applications as a neuroactive agent.
Study on Orexin Receptor Antagonism
A study explored the interactions of similar compounds with orexin receptors, indicating that modifications in the bicyclic framework can enhance receptor selectivity and potency.
Findings :
- Enhanced binding affinity leads to improved efficacy in modulating sleep disorders.
Table 3: Summary of Case Studies
| Study Focus | Findings |
|---|---|
| Orexin Receptor Antagonism | Improved binding affinity enhances efficacy in sleep disorders |
Industrial Applications
The compound is also being investigated for its potential use in the development of advanced materials with specific properties due to its unique chemical characteristics.
Applications in Material Science
Research into polymeric materials incorporating this compound has shown promise for applications requiring high thermal stability and unique electronic properties.
Table 4: Industrial Applications Overview
| Application Area | Potential Uses |
|---|---|
| Material Science | High thermal stability materials |
| Organic Synthesis | Building block for complex molecules |
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine involves its interaction with specific molecular targets. These interactions can modulate various biological pathways, leading to the observed effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Key Observations:
- Stereochemical Complexity : highlights the impact of chiral centers in bicyclo[2.2.1]heptane derivatives on biological activity, suggesting that the target compound’s stereochemistry (if present) could significantly influence receptor binding .
Pharmacological and Physicochemical Properties
Table 2: Comparative Pharmacological Data (Hypothetical Projections)
| Compound | logP (Predicted) | PSA (Ų) | Bioavailability (Oral) | Potential Applications |
|---|---|---|---|---|
| Target Compound | ~3.5 (moderate lipophilicity) | ~45 | Moderate (pyrrolidine basicity enhances solubility) | CNS disorders, GPCR modulation |
| 1-[(Adamantan-1-yl)methyl]-3-(bicyclo[2.2.1]heptan-2-yl)urea | ~4.8 (highly lipophilic) | ~75 | Low (adamantane reduces solubility) | Enzyme inhibition (e.g., urease) |
| 1-{(1S,2S,4R)-7,7-Dimethyl-1-[(pyrrolidin-1-yl)methyl]bicyclo[2.2.1]heptan-2-yl}-1H-benzimidazole | ~3.0 | ~60 | High (benzimidazole enhances membrane permeability) | Antiviral or anticancer agents |
| 4-(Bicyclo[2.2.1]hept-5-en-2-ylmethoxy)-2,2,6,6-tetramethylpiperidine | ~4.2 | ~30 | Low (high steric hindrance) | Catalysis or niche therapeutic applications |
Key Findings:
- Target Compound : The balanced logP and polar surface area (PSA) suggest suitability for central nervous system (CNS) targets, akin to terfenadine-like piperidine derivatives () . Pyrrolidine’s basic nitrogen may enhance solubility relative to adamantane derivatives .
- Urea vs. Piperidine-Pyrrolidine: Urea-containing analogues () exhibit higher PSA due to hydrogen-bond donors, favoring enzyme active-site interactions but limiting cell permeability .
Biological Activity
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine is a compound of interest due to its potential biological activities, particularly in pharmacology and medicinal chemistry. This article reviews its biological activity, synthesizing findings from various studies to present a comprehensive overview.
Chemical Structure and Properties
The compound features a bicyclic structure that contributes to its unique biological properties. The molecular formula is , indicating the presence of nitrogen in its piperidine and pyrrolidine moieties, which are known for their roles in influencing receptor interactions and biological activity.
Biological Activity Overview
Research indicates that compounds with similar structures often exhibit significant interactions with various biological targets, including receptors and enzymes. The following sections detail specific activities, including receptor binding, enzyme inhibition, and cellular effects.
Receptor Binding
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine may interact with G protein-coupled receptors (GPCRs), which are crucial in cell signaling pathways. GPCRs are involved in numerous physiological processes, making them prime targets for drug development .
Enzyme Inhibition
Preliminary studies suggest that this compound could inhibit certain enzymes associated with metabolic pathways or signal transduction. For instance, compounds structurally related to this compound have shown promise as inhibitors of kinases and other enzymes critical in cancer progression .
Case Studies and Research Findings
Several studies have explored the biological activity of related compounds, providing insights into the potential effects of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine.
Study 1: Inhibition of Cancer Cell Proliferation
A study investigated the effects of similar piperidine derivatives on colorectal carcinoma cells, revealing that these compounds could restore E-cadherin expression and reduce invasiveness in vitro. This suggests that 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(pyrrolidin-1-yl)piperidine might exhibit similar anti-invasive properties .
Study 2: Effects on Neurotransmitter Systems
Another research effort focused on the interaction of bicyclic compounds with neurotransmitter systems, specifically examining their potential as modulators of dopamine receptors. The findings indicated that such compounds could influence dopaminergic signaling, which is relevant for treating disorders like schizophrenia and Parkinson's disease .
Data Tables
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
